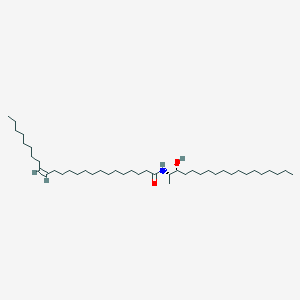

N-(15Z-tetracosenoyl)-1-deoxysphinganine

説明

Positioning of N-(15Z-tetracosenoyl)-1-deoxysphinganine within Atypical Sphingolipids

N-(15Z-tetracosenoyl)-1-deoxysphinganine is classified as a 1-deoxydihydroceramide (B12091950). This places it within the larger group of atypical sphingolipids known as 1-deoxysphingolipids (deoxySLs). wikipedia.orgnih.govresearchgate.net These lipids are considered "atypical" because they deviate from the canonical biosynthetic pathways of common sphingolipids. wikipedia.orgcaymanchem.com The formation of 1-deoxysphingolipids occurs when the enzyme serine palmitoyltransferase (SPT), which typically uses L-serine as a substrate, instead utilizes L-alanine. wikipedia.orgcaymanchem.combiomol.comuzh.chbiorxiv.org N-(15Z-tetracosenoyl)-1-deoxysphinganine is a downstream metabolite of the initial product of this alternative pathway, 1-deoxysphinganine (doxSA). nih.gov

Distinctive Structural Features: The Absence of the C1-Hydroxyl Group

The most defining structural characteristic of N-(15Z-tetracosenoyl)-1-deoxysphinganine, and all 1-deoxysphingolipids, is the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. wikipedia.orgresearchgate.netcaymanchem.comcaymanchem.combiomol.comfrontiersin.org This seemingly minor alteration has profound metabolic consequences. The C1-hydroxyl group is crucial for the phosphorylation of sphingoid bases and their subsequent conversion into complex sphingolipids such as sphingomyelins and glycosphingolipids. wikipedia.orgcaymanchem.com Its absence means that 1-deoxysphingolipids cannot be further metabolized into these complex forms, nor can they be degraded through the canonical catabolic pathway that begins with phosphorylation by sphingosine (B13886) kinases. wikipedia.orgresearchgate.netcaymanchem.com This leads to their accumulation within cells, a phenomenon linked to cellular toxicity. caymanchem.comcaymanchem.combiomol.com

Comparative Structural Analysis with Canonical Sphingolipid Classes

A comparative analysis highlights the unique nature of N-(15Z-tetracosenoyl)-1-deoxysphinganine.

| Feature | N-(15Z-tetracosenoyl)-1-deoxysphinganine | Canonical Ceramides (B1148491) (e.g., N-acyl-sphingosine) | Canonical Dihydroceramides (e.g., N-acyl-sphinganine) |

| Sphingoid Base | 1-deoxysphinganine | Sphingosine | Sphinganine (B43673) |

| C1 Position | Hydrogen atom | Hydroxyl group (-OH) | Hydroxyl group (-OH) |

| Backbone Saturation | Saturated | Unsaturated (trans double bond at C4-C5) | Saturated |

| N-acyl Chain | (15Z)-tetracosenoyl | Varies (e.g., palmitoyl, stearoyl) | Varies (e.g., palmitoyl, stearoyl) |

| Metabolic Fate | Cannot be converted to complex sphingolipids; resistant to canonical degradation | Can be converted to sphingomyelin (B164518), glycosphingolipids, or degraded | Can be desaturated to form ceramides or phosphorylated |

Canonical sphingolipids, such as those derived from sphingosine and sphinganine, possess a terminal hydroxyl group that is fundamental to their diverse metabolic fates. nih.gov For instance, sphingosine can be phosphorylated to form the signaling molecule sphingosine-1-phosphate. uzh.ch In contrast, the "headless" nature of 1-deoxysphingolipids, lacking this C1-hydroxyl group, renders them metabolically inert in these pathways. caymanchem.com Furthermore, while canonical sphingosine contains a trans double bond at the C4-C5 position, the 1-deoxysphinganine backbone of the titular compound is fully saturated. nih.gov The specific N-acyl chain, (15Z)-tetracosenoic acid (nervonic acid), is a long-chain monounsaturated fatty acid. ebi.ac.ukebi.ac.uk

Identification and Characterization of Structural Analogues and Derivatives

The study of N-(15Z-tetracosenoyl)-1-deoxysphinganine is informed by the characterization of its structural relatives.

1-Deoxysphinganine (doxSA): This is the metabolic precursor to all 1-deoxysphingolipids. nih.gov It is an atypical sphingoid base formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine (B10760859). caymanchem.combiomol.com

1-Deoxysphingosine (1-deoxySO): This is a downstream metabolite of 1-deoxysphinganine and is characterized by a double bond, which has been identified at the Δ14 position in its native form, in contrast to the canonical Δ4 position of sphingosine. nih.govnih.gov

1-Deoxydihydroceramides: This is the class to which N-(15Z-tetracosenoyl)-1-deoxysphinganine belongs. These are formed by the N-acylation of 1-deoxysphinganine. caymanchem.com

1-Deoxyceramides: These are N-acylated derivatives of 1-deoxysphingosine. caymanchem.com

Synthetic Analogues: Researchers have synthesized various analogues of 1-deoxysphingolipids to investigate their biological activities. An example includes cyclic 1-deoxysphingolipid derivatives designed to have enhanced cytotoxic effects against cancer cells. nih.gov Another example is an alkyne analog of 1-deoxysphinganine, which is used to trace the metabolism of these atypical lipids. nih.gov

The following table summarizes key structural analogues and derivatives:

| Compound | Parent Sphingoid Base | Key Structural Features |

| 1-Deoxysphinganine | - | Atypical sphingoid base, lacks C1-OH |

| 1-Deoxysphingosine | - | Atypical sphingoid base, lacks C1-OH, contains a Δ14 double bond |

| N-(15Z-tetracosenoyl)-1-deoxysphinganine | 1-deoxysphinganine | 1-deoxydihydroceramide with a C24:1 acyl chain |

| 1-Deoxyceramides | 1-deoxysphingosine | N-acylated 1-deoxysphingosine |

| Cyclic 1-deoxysphingolipid derivatives | Synthetic | Modified 1-deoxysphingoid structure with a pyrrolidine-diol head group |

特性

IUPAC Name |

(Z)-N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracos-15-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,40-41,44H,4-17,20-39H2,1-3H3,(H,43,45)/b19-18-/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNZFPFCTSJHRI-FIIAPBGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of N 15z Tetracosenoyl 1 Deoxysphinganine

Elucidation of Non-Canonical Biosynthetic Pathways

The biosynthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine is initiated through a non-canonical pathway that diverges from the typical synthesis of sphingolipids. This alternative route is characterized by the utilization of amino acids other than serine, the canonical substrate.

The Role of Serine Palmitoyltransferase (SPT) in Atypical Deoxysphingolipid Synthesis

Serine Palmitoyltransferase (SPT) is the key enzyme that catalyzes the first and rate-limiting step in de novo sphingolipid biosynthesis. nih.govresearchgate.netnih.gov In the canonical pathway, SPT condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. However, SPT exhibits a degree of substrate promiscuity, enabling it to utilize alternative amino acid substrates, which leads to the formation of atypical deoxysphingolipids. nih.gov This promiscuity is a critical factor in the synthesis of 1-deoxysphinganine, the backbone of the titular compound.

Mutations in the SPTLC1 or SPTLC2 subunits of the SPT complex can increase the enzyme's affinity for these alternative substrates, leading to a higher production of deoxysphingolipids. nih.gov

Mechanistic Insights into Alternative Amino Acid Substrate Incorporation (e.g., Alanine (B10760859), Glycine) by SPT

Under conditions of low serine availability or high concentrations of other amino acids, SPT can incorporate L-alanine or glycine (B1666218) as its amino acid substrate. nih.gov When L-alanine is used, SPT catalyzes its condensation with palmitoyl-CoA to produce 1-deoxysphinganine. biorxiv.org This reaction deviates from the canonical pathway which uses L-serine. The absence of the C1 hydroxyl group in the resulting sphingoid base is a defining feature of deoxysphingolipids. nih.gov

The kinetic parameters of SPT for these alternative substrates are less favorable compared to serine, meaning that under normal physiological conditions, the synthesis of deoxysphingolipids is relatively low. However, shifts in the intracellular amino acid pool can significantly increase the rate of this non-canonical pathway.

Identification of Immediate Precursor Compounds in Deoxysphingolipid Synthesis

The immediate precursor to N-(15Z-tetracosenoyl)-1-deoxysphinganine is 1-deoxysphinganine . This atypical sphingoid base is formed from the condensation of L-alanine and palmitoyl-CoA by SPT. biorxiv.org Following its synthesis, 1-deoxysphinganine serves as the backbone for the subsequent addition of a very-long-chain fatty acid.

The other key precursor is (15Z)-tetracosenoyl-CoA , a C24:1 fatty acyl-CoA. The availability of this specific fatty acyl-CoA is crucial for the final step in the formation of the target molecule.

| Precursor Compound | Role in Biosynthesis |

| L-Alanine | Alternative amino acid substrate for SPT |

| Palmitoyl-CoA | Acyl-CoA substrate for SPT |

| 1-deoxysphinganine | Atypical sphingoid backbone |

| (15Z)-tetracosenoyl-CoA | Very-long-chain fatty acyl-CoA for N-acylation |

Enzymatic Steps and Regulatory Mechanisms in Atypical Sphingolipid Formation

Following the synthesis of 1-deoxysphinganine, the next critical step is its N-acylation. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS) . There are six known CerS isoforms in mammals, each with a distinct specificity for fatty acyl-CoAs of different chain lengths.

Based on its substrate specificity for very-long-chain fatty acids, Ceramide Synthase 2 (CerS2) is the enzyme responsible for the N-acylation of 1-deoxysphinganine with (15Z)-tetracosenoyl-CoA. nih.govnih.gov CerS2 preferentially utilizes acyl-CoAs with chain lengths of C22-C24. nih.govnih.gov Down-regulation of CerS2 has been shown to disrupt the homeostasis of very-long-chain ceramides (B1148491). nih.govnih.govuky.edu

Influence of Cellular and Environmental Perturbations on Biosynthetic Rates

The rate of N-(15Z-tetracosenoyl)-1-deoxysphinganine biosynthesis is highly sensitive to various cellular and environmental cues that alter the availability of its precursors.

Nutrient Availability: The intracellular ratio of L-alanine to L-serine is a critical determinant of deoxysphingolipid synthesis. nih.gov Conditions that lead to a decrease in serine availability or an increase in alanine levels can significantly enhance the production of 1-deoxysphinganine. nih.gov For instance, high-fat diets have been shown to increase plasma deoxysphingolipids. frontiersin.org The availability of very-long-chain fatty acids, such as (15Z)-tetracosenoic acid, will also directly impact the rate of the final acylation step.

Cellular Stress: Endoplasmic Reticulum (ER) stress can influence sphingolipid metabolism. While the direct impact on N-(15Z-tetracosenoyl)-1-deoxysphinganine is not fully elucidated, ER stress is known to affect ceramide levels and the unfolded protein response, which can, in turn, modulate the expression and activity of enzymes involved in lipid metabolism. nih.govuky.edu

| Perturbation | Effect on Biosynthesis |

| Low L-serine levels | Increased utilization of L-alanine by SPT, leading to higher 1-deoxysphinganine production. nih.govnih.gov |

| High L-alanine levels | Increased substrate availability for SPT, promoting 1-deoxysphinganine synthesis. nih.gov |

| High availability of very-long-chain fatty acids | Increased substrate for CerS2, potentially leading to higher N-(15Z-tetracosenoyl)-1-deoxysphinganine levels. nih.gov |

| Endoplasmic Reticulum (ER) Stress | Can modulate sphingolipid metabolism, although the specific effect on this atypical sphingolipid's biosynthetic rate requires further investigation. nih.govuky.edu |

Metabolic Pathways and Fate of N 15z Tetracosenoyl 1 Deoxysphinganine

Unique Metabolic Characteristics of Deoxysphingolipids

The defining feature of deoxysphingolipids, including N-(15Z-tetracosenoyl)-1-deoxysphinganine, is their structural inability to be processed like conventional sphingolipids. This leads to profound consequences for their metabolic lifecycle within the cell.

Canonical sphingoid bases, such as sphinganine (B43673) and sphingosine (B13886), serve as precursors for a vast array of complex sphingolipids that are essential for cellular structure and signaling. The C1-hydroxyl group is the site of attachment for head groups, a critical step in the synthesis of complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. wikipedia.orgcaymanchem.com

Deoxysphingolipids, lacking this C1-hydroxyl group, cannot be utilized by the enzymes that transfer these head groups. caymanchem.com Consequently, N-(15Z-tetracosenoyl)-1-deoxysphinganine and other deoxydihydroceramides cannot be converted into more complex forms such as deoxysphingomyelin or deoxyglucosylceramides. wikipedia.orgcaymanchem.com This metabolic block means they cannot be integrated into the pathways that produce the major structural and signaling sphingolipids of the cell.

The primary route for the irreversible degradation of canonical sphingolipids begins with the phosphorylation of the C1-hydroxyl group by sphingosine kinases to form sphingosine-1-phosphate (S1P). caymanchem.comnih.gov S1P is then cleaved by the enzyme S1P lyase, breaking the sphingoid base down into phosphoethanolamine and a long-chain aldehyde. nih.govnih.gov This catabolic pathway is crucial for maintaining sphingolipid homeostasis.

Because deoxysphingolipids like 1-deoxysphinganine (the backbone of the titular compound) lack the C1-hydroxyl group, they cannot be phosphorylated to form a 1-deoxy-S1P equivalent. caymanchem.comnih.gov This inability to form the necessary substrate prevents their degradation by S1P lyase. wikipedia.orgnih.gov As a result, they are resistant to the canonical catabolic pathway and are often considered "dead-end metabolites" in this context, leading to their persistence and accumulation within the cell. caymanchem.comuni-luebeck.de

Table 1: Comparison of Canonical and Deoxysphingolipid Metabolism

| Metabolic Step | Canonical Sphingolipids (e.g., Dihydroceramide) | Deoxysphingolipids (e.g., N-(15Z-tetracosenoyl)-1-deoxysphinganine) |

|---|---|---|

| Complex Lipid Formation | Can be converted to sphingomyelin and glycosphingolipids. | Cannot be converted to complex sphingolipids due to the lack of a C1-hydroxyl group. wikipedia.orgcaymanchem.com |

| Phosphorylation | The sphingoid base can be phosphorylated to Sphingosine-1-Phosphate (S1P). nih.gov | The 1-deoxysphingoid base cannot be phosphorylated at the C1 position. caymanchem.com |

| Canonical Degradation | S1P is irreversibly degraded by S1P lyase. nih.govnih.gov | Resistant to degradation by S1P lyase, leading to accumulation. wikipedia.orgnih.gov |

Identification and Characterization of Alternative Degradation Pathways

Despite their resistance to canonical degradation, research has revealed that deoxysphingolipids are not entirely inert "dead-end" products. The cell possesses alternative, albeit slower, metabolic pathways to process these atypical lipids. wikipedia.org

A previously unknown metabolic pathway capable of degrading deoxySLs has been identified, which relies on the action of cytochrome P450 (CYP) enzymes. uni-luebeck.denih.gov Specifically, enzymes from the CYP4F family have been implicated in the detoxification of these compounds. nih.gov This pathway proceeds in two main stages:

Hydroxylation: The initial step involves the hydroxylation of the deoxysphingolipid molecule by CYP4F enzymes. wikipedia.orgnih.gov This enzymatic reaction introduces hydroxyl groups at various positions on the lipid chain.

Conjugation: Following hydroxylation, hydrophilic moieties are attached to the molecule. This conjugation step increases the water solubility of the lipid, which facilitates its excretion from the body, often through urine. wikipedia.org

Metabolic labeling studies have successfully identified several downstream metabolites of deoxySLs that are formed through this CYP-dependent pathway, confirming its role in deoxySL clearance. uni-luebeck.denih.gov Inhibition of CYP4F enzymes blocks the formation of these metabolites, whereas induction of these enzymes stimulates their production. nih.gov

Patterns and Mechanisms of Intracellular Accumulation

The combination of ongoing synthesis and impaired degradation inevitably leads to the intracellular accumulation of deoxysphingolipids. wikipedia.org The synthesis of deoxySLs occurs when the enzyme serine palmitoyltransferase (SPT), which normally condenses serine and palmitoyl-CoA, alternatively uses L-alanine as a substrate. nih.govnih.gov Conditions of L-serine deficiency can exacerbate the production of deoxySLs. nih.govnih.gov

Once formed, these lipids accumulate in various cellular compartments. Studies have shown that deoxySLs can build up in the endoplasmic reticulum (ER), mitochondria, and lysosomes. caymanchem.combiorxiv.org This accumulation is not benign and is associated with significant cellular stress and organelle dysfunction, including:

Lipid Body Formation: In response to high levels of deoxySLs, cells can form cytosolic lipid bodies that contain these atypical lipids. nih.govnih.gov

Organelle Dysfunction: The buildup of deoxySLs within membranes of the ER and mitochondria can lead to morphological changes, ER stress, and mitochondrial dysfunction. caymanchem.combiorxiv.org

Autophagy and Lysosome Accumulation: DeoxySLs have been shown to cause an accumulation of autophagosomes and lysosomes, potentially impairing the cell's degradative capacity. biorxiv.orgresearchgate.net

Table 2: Factors and Consequences of Deoxysphingolipid Accumulation

| Factor/Consequence | Description |

|---|---|

| Cause of Synthesis | Serine palmitoyltransferase (SPT) uses L-alanine instead of its usual substrate, L-serine. nih.govnih.gov |

| Metabolic Reason for Accumulation | Resistance to canonical degradation via the S1P lyase pathway. wikipedia.orgcaymanchem.com |

| Subcellular Localization | Accumulates in the endoplasmic reticulum, mitochondria, and lysosomes. biorxiv.org |

| Cellular Consequences | Linked to ER stress, mitochondrial dysfunction, and the formation of cytosolic lipid bodies. caymanchem.comnih.govbiorxiv.org |

Interplay and Crosstalk with Canonical Sphingolipid Metabolic Networks

The accumulation of atypical deoxysphingolipids does not occur in isolation. It actively perturbs the delicate balance of the canonical sphingolipid network, which plays a critical role in regulating fundamental cellular processes like proliferation, apoptosis, and stress responses. biorxiv.org

Canonical sphingolipid metabolism maintains a dynamic equilibrium between pro-apoptotic molecules like ceramides (B1148491) and pro-survival molecules like S1P. biorxiv.org By introducing a class of lipids that cannot be converted to S1P, deoxysphingolipids disrupt this crucial "ceramide/S1P rheostat." caymanchem.com

The interplay is multifaceted:

Disruption of Homeostasis: The presence of high levels of deoxySLs signifies a disruption in normal sphingolipid homeostasis, often triggered by metabolic imbalances such as a high L-alanine to L-serine ratio. nih.govnih.gov

Competition for Enzymes: Deoxysphinganine can be N-acylated by ceramide synthases (CerS) to form deoxydihydroceramides, such as N-(15Z-tetracosenoyl)-1-deoxysphinganine. nih.gov This indicates that deoxySLs can compete with canonical sphingoid bases for the same enzymes, potentially altering the profile of both canonical and atypical sphingolipids.

Influence on Signaling: While not participating directly in the ceramide/S1P axis, the accumulation of deoxySLs and their metabolites can trigger distinct cellular stress responses, such as the unfolded protein response (UPR) and autophagy, which are pathways that also crosstalk extensively with canonical sphingolipid signaling. biorxiv.orgresearchgate.net

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| N-(15Z-tetracosenoyl)-1-deoxysphinganine | - |

| 1-deoxysphingolipids | deoxySLs |

| Sphingosine-1-phosphate | S1P |

| Phosphoethanolamine | - |

| L-alanine | - |

| L-serine | - |

| Palmitoyl-CoA | - |

| Sphingomyelin | - |

| Glycosphingolipids | - |

| Deoxydihydroceramides | - |

| Deoxysphingomyelin | - |

| Deoxyglucosylceramides | - |

| 1-deoxysphinganine | - |

| Sphinganine | - |

| Sphingosine | - |

Cellular and Subcellular Localization of N 15z Tetracosenoyl 1 Deoxysphinganine

Investigation of Intracellular Distribution and Compartmentalization

Studies utilizing advanced techniques, such as click chemistry-based labeling and fluorescence microscopy, have been instrumental in tracing the journey of deoxysphingolipid precursors within the cell. When cells are treated with an alkyne analog of doxSA, the metabolic precursor to N-(15Z-tetracosenoyl)-1-deoxysphinganine, a distinct and rapid localization to specific organelles is observed. nih.gov

Initial observations within minutes of administration reveal a prominent labeling of mitochondria. nih.gov This is confirmed through co-staining experiments with mitochondrial protein markers like Tom20. nih.gov In addition to mitochondria, a perinuclear staining pattern that co-localizes with Golgi apparatus markers has also been noted. nih.gov Over time, from one to 24 hours, the mitochondrial localization remains a significant feature. nih.gov It is important to note that it is the N-acylated downstream product of doxSA, such as N-(15Z-tetracosenoyl)-1-deoxysphinganine, that is believed to be responsible for the observed mitochondrial effects, rather than the 1-deoxysphingoid base itself. nih.govnih.gov

Further investigations at an ultrastructural level have confirmed that the cytotoxic accumulating deoxysphingolipids are linked with both mitochondria and the endoplasmic reticulum (ER). biorxiv.org This dual localization suggests a broader impact on cellular organelle integrity and function.

Specific Accumulation within Mitochondrial Compartments

The enrichment of N-acylated doxSA metabolites within the mitochondria is a key finding with significant pathological implications. nih.govnih.gov This specific accumulation is not observed with canonical sphingolipids like sphinganine (B43673), highlighting a unique and potentially detrimental characteristic of deoxysphingolipids. nih.govnih.gov The process is dependent on the activity of ceramide synthases, which N-acylate the doxSA precursor. nih.govnih.gov

The table below summarizes the key findings related to the subcellular localization of deoxysphingolipid precursors.

| Time Point | Organelle Localization | Method of Confirmation |

| 5 minutes | Mitochondria, Golgi Apparatus | Fluorescence microscopy, Co-staining with Tom20 and Giantin |

| 1 hour | Mitochondria | Fluorescence microscopy |

| 24 hours | Mitochondria, Endoplasmic Reticulum | Fluorescence microscopy, Electron microscopy |

Functional Implications of Subcellular Localization on Cellular Homeostasis

The targeted accumulation of N-(15Z-tetracosenoyl)-1-deoxysphinganine and related deoxysphingolipids within mitochondria has profound consequences for cellular homeostasis. The presence of these atypical lipids in mitochondrial membranes is directly linked to mitochondrial fragmentation and dysfunction. nih.govnih.gov This mitotoxicity is a central aspect of the cellular pathology associated with elevated deoxysphingolipid levels. nih.govnih.gov

The mitochondrial damage triggered by deoxysphingolipid accumulation can initiate downstream cellular stress responses. Research has shown a conclusive link between the accumulation of these cytotoxic lipids and the induction of autophagy of both mitochondria (mitophagy) and the endoplasmic reticulum. biorxiv.org This process ultimately leads to the accumulation of deoxysphingolipid-containing lipid crystals within lysosomes. biorxiv.org

The following table outlines the functional consequences of the subcellular localization of deoxysphingolipids.

| Subcellular Location | Functional Implication | Cellular Outcome |

| Mitochondria | Mitochondrial fragmentation and dysfunction | Impaired energy metabolism, Mitotoxicity |

| Endoplasmic Reticulum | ER stress | Induction of autophagy |

| Lysosomes | Accumulation of lipid crystals | Impaired lysosomal function, Cellular starvation |

Molecular Mechanisms of Action

Interactions with Key Enzymes of Sphingolipid Metabolism

The formation and accumulation of N-(15Z-tetracsenoyl)-1-deoxysphinganine and other deoxySLs are intrinsically linked to the promiscuity of key enzymes in the sphingolipid biosynthetic pathway and can significantly disrupt normal metabolic flux.

The metabolism of 1-deoxysphingolipids is restricted, and they are not converted into canonical sphingolipids or fatty acids. nih.govsigmaaldrich.comnih.gov The absence of the C1-hydroxyl group makes them unsuitable substrates for enzymes that act downstream in the canonical pathway, such as sphingosine (B13886) kinases and ceramide synthases that would typically lead to the formation of complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. nih.gov This inability to be further metabolized or degraded leads to their accumulation within the cell, which is associated with various cytotoxic effects. biorxiv.org The presence of these atypical lipids can therefore be seen as a disruption of the normal homeostatic balance of sphingolipid metabolism. uzh.ch

The biosynthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine is directly dependent on the activity of ceramide synthases (CerS). uzh.ch The initial step in its formation involves the enzyme serine palmitoyltransferase (SPT), which typically condenses L-serine and palmitoyl-CoA. nih.govnih.gov However, SPT can also utilize L-alanine as a substrate, particularly under conditions of L-serine deficiency or when SPT function is altered, leading to the production of the precursor 1-deoxysphinganine (doxSA). nih.govbiorxiv.org

This doxSA is then N-acylated by a ceramide synthase to form a 1-deoxydihydroceramide (B12091950), such as N-(15Z-tetracosenoyl)-1-deoxysphinganine. nih.gov Interestingly, the inhibition of ceramide synthases by mycotoxins like Fumonisin B1 leads to the accumulation of the precursor, 1-deoxysphinganine. nih.gov Furthermore, the cellular toxicity associated with doxSA can be prevented by inhibiting CerS activity, indicating that the N-acylated downstream products, like N-(15Z-tetracosenoyl)-1-deoxysphinganine, are the primary mediators of the observed cytotoxicity. nih.govsigmaaldrich.comresearchgate.net

| Compound/Process | Enzyme | Effect | Research Finding |

| Fumonisin B1 | Ceramide Synthase (CerS) | Inhibition | Causes accumulation of the precursor 1-deoxysphinganine. nih.gov |

| 1-deoxysphinganine (doxSA) | Ceramide Synthase (CerS) | Substrate | N-acylated to form cytotoxic 1-deoxydihydroceramides. nih.govuzh.ch |

| CerS Inhibition | Ceramide Synthase (CerS) | Prevention of N-acylation | Rescues cells from doxSA-induced toxicity. nih.govsigmaaldrich.com |

Modulation of Intracellular Signaling Cascades

Emerging evidence suggests that 1-deoxysphingolipids can function as signaling molecules that modulate intracellular cascades. The precursor, 1-deoxysphinganine (dSA), has been identified as a proximal mediator in the cellular response to serine and glycine (B1666218) starvation. nih.gov In cancer cells, an increase in dSA levels induces the degradation of sphingosine kinase 1 (SK1), a key enzyme that phosphorylates sphingosine to form the pro-survival lipid sphingosine-1-phosphate. nih.gov The degradation of SK1 leads to an increase in its substrate, sphingosine. nih.gov The subsequent rise in both dSA and sphingosine levels causes a moderate increase in intracellular reactive oxygen species (ROS), which in turn inhibits the activity of the metabolic enzyme pyruvate (B1213749) kinase PKM2. nih.gov This cascade represents an adaptive cellular response to nutrient stress, initiated by the accumulation of a deoxysphingolipid precursor. nih.gov

| Parameter | Effect of 1-deoxysphinganine | Downstream Consequence |

| Sphingosine Kinase 1 (SK1) | Induces degradation | Increased levels of Sphingosine. nih.gov |

| Reactive Oxygen Species (ROS) | Moderate increase | Inhibition of Pyruvate Kinase PKM2 activity. nih.gov |

| Cellular Metabolism | Remodels glycolysis | Adaptive response to serine/glycine starvation. nih.gov |

Impact on Organelle Homeostasis and Function

The accumulation of N-acylated deoxysphingolipids has been directly linked to significant disruption of the structure and function of key cellular organelles, particularly the mitochondria and the endoplasmic reticulum.

Studies have shown that exogenously supplied 1-deoxysphinganine and its N-acylated metabolites, the 1-deoxydihydroceramides, specifically localize to mitochondria. nih.govsigmaaldrich.comnih.gov This accumulation within the mitochondria is directly linked to the induction of mitochondrial fragmentation and dysfunction. nih.govresearchgate.net The toxic effect on mitochondria is not caused by the 1-deoxysphinganine precursor itself but by its N-acylated products. nih.gov This is supported by findings that the inhibition of ceramide synthase activity, which prevents the N-acylation of 1-deoxysphinganine, can rescue the mitochondrial fragmentation phenotype. nih.govsigmaaldrich.com This mitochondrial enrichment and subsequent damage may explain the neurotoxicity observed in conditions associated with elevated deoxySL levels. nih.govnih.gov

In addition to affecting mitochondria, elevated levels of 1-deoxysphingolipids have been shown to induce stress in the endoplasmic reticulum (ER). biorxiv.org Accumulation of these lipids can lead to morphological changes in the ER, including swelling and collapse. biorxiv.org These structural disruptions trigger the unfolded protein response (UPR), a collection of signaling pathways activated by ER stress. biorxiv.org Furthermore, deoxySLs have been shown to trigger ER-phagy, a selective form of autophagy that removes damaged portions of the endoplasmic reticulum. biorxiv.org

| Organelle | Impact of N-acylated Deoxysphingolipids | Key Findings |

| Mitochondria | Localization within the organelle, fragmentation, and dysfunction. | The N-acylated metabolite of 1-deoxysphinganine is responsible for the toxicity. nih.govnih.govresearchgate.net |

| Endoplasmic Reticulum (ER) | Induces swelling, collapse, and ER stress, leading to the Unfolded Protein Response (UPR) and ER-phagy. | DeoxySLs are conclusively linked with ER damage. biorxiv.org |

Ligand-Receptor Interactions and Downstream Signaling Events

N-(15Z-tetracosenoyl)-1-deoxysphinganine, a type of 1-deoxydihydroceramide, is an atypical sphingolipid that lacks the C1-hydroxyl group characteristic of canonical sphingolipids. wikipedia.orgresearchgate.net This structural feature prevents its degradation through standard catabolic pathways and its conversion into complex sphingolipids, leading to its accumulation and implication in various cellular processes. wikipedia.orgcaymanchem.comnih.gov The molecular mechanisms of N-(15Z-tetracosenoyl)-1-deoxysphinganine are primarily understood by examining the actions of its metabolic precursor, 1-deoxysphinganine (doxSA), and the specific toxic effects conferred by its N-acylation with a very-long-chain fatty acid (VLCFA), namely nervonic acid (15Z-tetracosenoic acid). biorxiv.orgresearchgate.net

Ligand-Receptor Interactions

Direct receptor binding for N-(15Z-tetracosenoyl)-1-deoxysphinganine has not been extensively characterized. Instead, its biological activities appear to be mediated by the interactions of its precursor and its own accumulation within cellular membranes and organelles, which initiates downstream signaling. The primary molecular interactions identified are for doxSA, which must be internalized and N-acylated to exert its full toxic effects. nih.govresearchgate.net

N-methyl-D-aspartate Receptor (NMDAR) Modulation: The precursor, 1-deoxysphinganine, has been shown to directly target the N-methyl-D-aspartate receptor (NMDAR), a key glutamate (B1630785) receptor in the central nervous system. nih.govresearchgate.net Studies in cultured neurons have demonstrated that doxSA application leads to an irreversible depolarization of the neuronal membrane potential. nih.govresearchgate.net This effect was only observed in neurons with functional NMDARs, and the response could be blocked by NMDAR antagonists such as MK-801 and memantine. nih.govresearchgate.net Further investigation revealed that doxSA reduces the protein levels of the NMDAR subunit GluN2B and the associated postsynaptic density protein 95 (PSD-95). nih.govresearchgate.net This interaction suggests an allosteric modulation of the NMDAR, altering neuronal excitability and contributing to neurotoxicity. researchgate.net

Sphingosine Kinase 1 (SK1) Interaction: Sphingosine kinase 1 (SK1) has been identified as a direct molecular target for 1-deoxysphinganine. nih.gov The interaction between doxSA and SK1 does not inhibit the enzyme but instead leads to its proteasomal degradation. nih.gov This targeted degradation of SK1 disrupts the balance of bioactive sphingolipids, representing a key downstream event. nih.gov

| Ligand | Receptor/Target Protein | Nature of Interaction | Key Finding | Reference |

|---|---|---|---|---|

| 1-Deoxysphinganine (doxSA) | N-methyl-D-aspartate Receptor (NMDAR) | Allosteric Modulation / Downregulation | Reduces GluN2B subunit levels and causes irreversible membrane depolarization. | nih.govresearchgate.net |

| 1-Deoxysphinganine (doxSA) | Sphingosine Kinase 1 (SK1) | Induces Degradation | Functions as a direct target, leading to the proteasomal degradation of SK1. | nih.gov |

Downstream Signaling Events

The conversion of 1-deoxysphinganine to its N-acylated form, such as N-(15Z-tetracosenoyl)-1-deoxysphinganine, is a critical step for its cytotoxicity. biorxiv.orgresearchgate.netnih.gov The presence of the very-long-chain nervonic acid appears to be a primary driver of its toxic mechanism, which converges on mitochondrial dysfunction. biorxiv.orgresearchgate.net

Mitochondrial-Mediated Apoptosis: Recent research has identified N-(15Z-tetracosenoyl)-1-deoxysphinganine (also denoted as m18:0/24:1 1-deoxyDHCer) as the principal toxic species among 1-deoxysphingolipids. biorxiv.orgresearchgate.net The proposed mechanism involves the accumulation of this lipid, which triggers the opening of the mitochondrial permeability transition pore (mPTP). biorxiv.orgresearchgate.net This event leads to mitochondrial swelling, dysfunction, and subsequent BAX-mediated apoptosis. biorxiv.orgresearchgate.net The toxicity of 1-deoxysphingolipids is significantly enhanced by N-acylation with VLCFAs, and this effect can be mitigated by pharmacologically inhibiting ELOVL1, an enzyme essential for VLCFA biosynthesis. researchgate.net This highlights a specific pathway where the nervonic acid moiety is central to the molecule's pathological action. biorxiv.orgresearchgate.net

NMDAR-Mediated Downstream Effects: The interaction of precursor doxSA with the NMDAR initiates several downstream neurotoxic events. nih.gov This includes the rapid disruption of the neuronal cytoskeleton and modulation of regulatory components like Rac1. nih.govresearchgate.net The cleavage of p35 to its more stable and pathogenic activator p25 is also induced, a hallmark of neurodegenerative processes. nih.gov These cytoskeletal changes, combined with the loss of key synaptic proteins, compromise neuronal integrity and function. nih.govresearchgate.net

Induction of Autophagy and Inflammasome Activation: Accumulation of 1-deoxysphingolipids, including N-acylated forms, has been shown to induce autophagosome and lysosome accumulation, indicating an increase in autophagic flux. nih.govresearchgate.netnih.gov The autophagic machinery targets mitochondria that have been damaged by the accumulation of these lipids. nih.gov Furthermore, in macrophages, 1-deoxysphinganine can trigger the activation of the NLRP3 inflammasome, a protein complex that initiates an inflammatory response by cleaving pro-inflammatory cytokines like IL-1β and IL-18. nih.gov

Ceramide-like Apoptotic Signaling: While distinct from canonical ceramides (B1148491), 1-deoxyceramides can engage similar apoptotic pathways. nih.gov Studies have shown that 1-deoxyceramide, a downstream metabolite, can trigger the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. nih.gov

| Signaling Pathway | Initiating Molecule | Key Mediators | Cellular Outcome | Reference |

|---|---|---|---|---|

| Mitochondrial Apoptosis | N-(15Z-tetracosenoyl)-1-deoxysphinganine | Mitochondrial Permeability Transition Pore (mPTP), BAX | Mitochondrial swelling, Cell Death | biorxiv.orgresearchgate.net |

| NMDAR-Mediated Neurotoxicity | 1-Deoxysphinganine (doxSA) | Rac1, p25/CDK5, PSD-95 | Cytoskeletal disruption, Reduced synaptic protein levels | nih.govresearchgate.net |

| Inflammasome Activation | 1-Deoxysphingolipids | NLRP3, PYCARD/ASC, Caspase-1 | Cleavage of IL-1β and IL-18, Inflammation | nih.gov |

| Autophagy | 1-Deoxysphingolipids | Autophagosomes, Lysosomes, LC3-II | Degradation of damaged mitochondria and cellular components | nih.govnih.gov |

| Caspase Activation | 1-Deoxyceramides | Caspase-3, Caspase-7 | Apoptosis | nih.gov |

Role in Fundamental Cellular Processes

Influence on Cell Proliferation and Growth Regulatory Mechanisms

The impact of 1-deoxysphingolipids on cell proliferation is complex and context-dependent. Their precursor, 1-deoxysphinganine, has demonstrated antineoplastic properties, suggesting an inhibitory role in the proliferation of certain cancer cells. wikipedia.org Accumulation of deoxySLs has been observed to suppress the anchorage-independent growth of cancer cells, a key characteristic of malignancy. nih.govnih.govbiorxiv.org

Studies have shown that exogenously applied 1-deoxysphinganine can induce a transient anti-proliferative effect, which is thought to be linked to a resulting deficit in cellular energy. biorxiv.org This effect on cell growth is multifaceted, as some research indicates that 1-deoxysphinganine can stimulate proliferation in certain cell types at low concentrations while inhibiting growth at higher concentrations. nih.gov In cancer cells experiencing a shortage of the amino acids serine and glycine (B1666218), there is an increased production of 1-deoxysphinganine. nih.gov This, in turn, triggers the degradation of sphingosine (B13886) kinase 1, an enzyme crucial for promoting cell survival and proliferation. nih.gov

Table 1: Observed Effects of 1-Deoxysphingolipids on Cell Proliferation

| Cellular Context | Observed Effect | Potential Mechanism |

|---|---|---|

| Cancer Cells | Suppression of anchorage-independent growth | Interference with growth signaling pathways |

| Various Cell Lines | Transient anti-proliferative effect | Induction of cellular energy deficit |

| Swiss 3T3 Cells | Stimulation of proliferation (at 1 µM) | Not fully elucidated |

| Vero Cells | Inhibition of growth (at ~2 µM) | Disruption of actin stress fibers via Rho inactivation |

Involvement in Cellular Stress Response Pathways

The accumulation of 1-deoxysphingolipids is a significant source of cellular stress, particularly for the endoplasmic reticulum (ER), the primary site of lipid synthesis. Elevated levels of these lipids are known to induce ER stress, which can culminate in the collapse of the ER membrane and trigger cell death. nih.govmolbiolcell.org

In response to the cellular damage caused by 1-deoxysphingolipids, cells can activate autophagy, a process of self-degradation to remove damaged components. Specifically, deoxySLs have been shown to trigger the selective autophagy of mitochondria (mitophagy) and the ER (ER-phagy). biorxiv.org Furthermore, the buildup of these lipids can initiate atypical forms of programmed cell death. nih.gov While their canonical counterparts, ceramides (B1148491), are well-known mediators of stress responses like apoptosis, the distinct structure of 1-deoxyceramides leads to unique stress response pathway engagement. nih.govacs.org

Table 2: Cellular Stress Responses to 1-Deoxysphingolipid Accumulation

| Stress Response Pathway | Description |

|---|---|

| Endoplasmic Reticulum (ER) Stress | Accumulation of deoxySLs in the ER leads to misfolded proteins and activation of the unfolded protein response (UPR). Severe stress can cause ER membrane collapse. |

| Autophagy (Mitophagy and ER-phagy) | The cell initiates self-degradation of damaged mitochondria and portions of the ER to mitigate the toxic effects of deoxySLs. |

Broader Impact on Cellular Lipid Homeostasis

The defining structural feature of N-(15Z-tetracosenoyl)-1-deoxysphinganine and other deoxySLs—the lack of a C1 hydroxyl group—has profound implications for cellular lipid homeostasis. wikipedia.org This modification renders them resistant to degradation by the enzyme sphingosine-1-phosphate lyase and prevents their conversion to more complex sphingolipids. biorxiv.org Consequently, these lipids accumulate, particularly within the endoplasmic reticulum. nih.govbiorxiv.org

This accumulation disrupts the delicate balance of lipids within cellular membranes, altering their physical properties. researchgate.net Specifically, the buildup of long-chain 1-deoxysphingolipids in the ER has been shown to decrease the fluidity of the ER membrane. nih.govbiorxiv.org This change in membrane dynamics can impair the function of ER exit sites (ERES), which are crucial for the transport of newly synthesized proteins and lipids from the ER to other organelles. nih.govbiorxiv.org The increased hydrophobicity of 1-deoxysphingolipids also affects how they integrate and interact with other lipids, potentially leading to the formation of separate, gel-like domains within the membrane. biorxiv.org In severe cases, the accumulation of these lipids in lysosomes can lead to the formation of lipid crystals, impairing lysosomal function and causing a state of cellular starvation. biorxiv.org The cell does possess detoxification mechanisms, with evidence suggesting that cytochrome P450 enzymes are involved in the slow metabolism of these atypical lipids. nih.gov

Table 3: Summary of Impacts on Cellular Lipid Homeostasis

| Aspect of Lipid Homeostasis | Impact of 1-Deoxysphingolipids |

|---|---|

| Metabolism | Resistant to canonical degradation pathways, leading to accumulation. Slowly metabolized by cytochrome P450 enzymes. |

| Membrane Properties | Increased hydrophobicity alters membrane fluidity and integrity, particularly in the ER. |

| Subcellular Localization | Preferentially retained in the endoplasmic reticulum. |

| Organelle Function | Impairs ER exit sites, disrupts protein trafficking, and can lead to lysosomal dysfunction and lipid crystal formation. |

Association with Pathophysiological States

Elevated Levels in Inherited Metabolic Disorders

Glycogen Storage Disease Type I (GSDI)

Glycogen Storage Disease Type I (GSDI), also known as von Gierke disease, is an autosomal recessive inherited disorder that disrupts glucose production, leading to severe metabolic imbalances. scilit.com Recent research has revealed a significant link between GSDI and disturbed sphingolipid metabolism, characterized by elevated plasma concentrations of 1-deoxysphingolipids. nih.gov

A study investigating the role of 1-deoxySLs in GSDI found that concentrations of 1-deoxysphinganine (1-deoxySA), the precursor to N-(15Z-tetracosenoyl)-1-deoxysphinganine, were significantly elevated in GSDI patients compared to healthy controls. nih.gov This elevation is consistent with the underlying metabolic dysregulation in GSDI, where plasma levels of alanine (B10760859), a substrate for 1-deoxySL synthesis, are higher, and levels of serine, the canonical substrate for sphingolipid synthesis, are lower. nih.gov

Interestingly, the concentration of 1-deoxySA was found to correlate with the frequency of low blood glucose episodes, suggesting that these atypical lipids may serve as a potential new biomarker for assessing metabolic control in GSDI patients. nih.gov The study also noted distinct 1-deoxySL profiles between GSDI subtypes, with GSDIa and GSDIb showing different ratios of saturated to unsaturated 1-deoxySLs, indicating diverse impacts on lipid metabolism. nih.gov

Table 1: Plasma Levels of 1-deoxysphinganine and Related Metabolites in GSDI

| Analyte | GSDI Patients (mean ± SD) | Control Group (mean ± SD) | p-value |

| 1-deoxysphinganine (nmol/l) | 191 ± 129 | 35 ± 14 | < 0.0001 |

| Alanine (μmol/l) | 625 ± 182 | 398 ± 90 | < 0.0001 |

| Serine (μmol/l) | 88 ± 22 | 110 ± 18 | < 0.001 |

| Data sourced from a study on disturbed sphingolipid metabolism in GSDI. nih.gov |

Links to Hereditary and Acquired Neurological Conditions

The neurotoxic potential of 1-deoxysphingolipids is a central theme in their association with various neurological disorders. Their accumulation has been shown to disrupt neuronal function and survival, leading to debilitating conditions.

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare, inherited peripheral neuropathy caused by mutations in the genes encoding the enzyme serine palmitoyltransferase (SPT). nih.govproquest.com These mutations alter the enzyme's substrate preference, leading to the increased production of neurotoxic 1-deoxysphingolipids from the amino acid alanine instead of serine. proquest.comuzh.ch

The accumulation of 1-deoxysphinganine and its N-acylated derivatives is considered a key factor in the pathophysiology of HSAN1. uzh.ch These atypical sphingolipids have been shown to exert pronounced neurotoxic effects on sensory neurons, leading to the characteristic symptoms of HSAN1, including loss of pain and temperature sensation. nih.govuzh.ch The neurotoxicity is associated with abnormalities in intracellular calcium handling and mitochondrial dysfunction. nih.govresearchgate.net Studies have shown that these compounds can cause dose- and time-dependent neurotoxicity in primary mammalian neurons. nih.gov

Contributions to Neuropathic Conditions (e.g., Diabetic Neuropathy)

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus. diabetesjournals.org There is growing evidence that elevated levels of 1-deoxysphingolipids, including N-(15Z-tetracosenoyl)-1-deoxysphinganine, contribute to the pathology of diabetic neuropathy. nih.govuni-luebeck.de Plasma levels of 1-deoxySLs are significantly increased in patients with diabetic neuropathy compared to healthy individuals. nih.gov

The accumulation of these neurotoxic lipids is thought to be involved in the nerve damage characteristic of this condition. nih.gov Research in diabetic rat models has shown that increased plasma 1-deoxySL concentrations are associated with neuropathy, and lowering these levels can improve nerve function. nih.govuni-luebeck.de An inverse correlation has been observed between nerve conduction velocity and plasma 1-deoxySL concentrations, further supporting their role in the disease process. nih.gov The cytotoxic effects of 1-deoxysphingolipids on insulin-producing cells have also been noted, highlighting a broader role in the metabolic disturbances of type 2 diabetes. diabetesjournals.org

Role in Other Identified Cellular Accumulation Disorders

Beyond specific inherited metabolic and neurological diseases, the accumulation of N-(15Z-tetracosenoyl)-1-deoxysphinganine and related 1-deoxySLs is increasingly recognized as a feature of broader cellular dysfunction related to lipid accumulation.

The inability of the cell to degrade 1-deoxysphingolipids through canonical pathways leads to their buildup. wikipedia.org This accumulation has been shown to induce autophagosome and lysosome accumulation, indicating an increase in autophagic flux. nih.govresearchgate.nettandfonline.com The autophagic machinery targets damaged mitochondria that have accumulated N-acylated 1-deoxysphinganine metabolites. nih.govbiorxiv.org

This process can lead to the formation of intracellular lipid aggregates and crystals. nih.gov The accumulation of these lipid substrates within lysosomes can impair their normal function, potentially leading to cellular starvation and triggering inflammatory responses, such as the activation of the NLRP3 inflammasome. nih.govresearchgate.nettandfonline.com This links the accumulation of these atypical sphingolipids to broader cellular stress and inflammatory pathways, suggesting their involvement in a wider range of pathologies characterized by cellular accumulation and dysfunction.

Analytical and Research Methodologies for N 15z Tetracosenoyl 1 Deoxysphinganine

Advanced Spectrometric Techniques for Identification and Quantification

The precise identification and quantification of N-(15Z-tetracosenoyl)-1-deoxysphinganine and related lipids are paramount for understanding their biological significance. Mass spectrometry-based methods are the gold standard for this purpose, offering high sensitivity and specificity.

Quadrupole-Time-of-Flight Mass Spectrometry (QTOF MS)

Quadrupole-Time-of-Flight Mass Spectrometry (QTOF MS) is a powerful tool for the analysis of 1-deoxydihydroceramides. It combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements, which are crucial for the confident identification of lipids in complex biological mixtures.

In a typical workflow, lipid extracts are introduced into the QTOF MS, often via an ultra-high-performance liquid chromatography (UHPLC) system. The instrument operates by acquiring full-scan mass spectra, allowing for the detection of the protonated molecule [M+H]⁺ of N-(15Z-tetracosenoyl)-1-deoxysphinganine. High-resolution measurements help to determine the elemental composition with high accuracy. For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed. Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern that can be used for identification. For a 1-deoxydihydroceramide (B12091950), fragmentation typically involves the neutral loss of the fatty acyl chain and dehydration of the sphingoid base.

| Feature | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| Precursor Ion | [M+H]⁺ |

| Mass Accuracy | Typically < 5 ppm |

| Key MS/MS Fragments | Fragments corresponding to the long-chain base after neutral loss of the N-acyl chain and water. |

This interactive table summarizes typical QTOF MS parameters for analyzing 1-deoxydihydroceramides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the targeted quantification of sphingolipids, including N-(15Z-tetracosenoyl)-1-deoxysphinganine, in biological samples. researchgate.net This method offers excellent sensitivity and specificity by coupling the separation power of liquid chromatography with the selective detection of tandem mass spectrometry.

The process begins with the separation of lipids from a biological extract using a reversed-phase column, such as a C8 or C18 column. nih.gov A gradient of organic solvents is used to elute the lipids based on their hydrophobicity. Following separation, the analyte is ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ of the target lipid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the matrix. For instance, the analysis of a 1-deoxydihydroceramide (d18:0/16:0) has been demonstrated using the precursor ion at m/z 524.540, which yields characteristic fragments upon collision-induced dissociation. nih.gov

| Parameter | Typical Value/Description |

| Chromatography | Reversed-phase HPLC or UHPLC |

| Column | C8 or C18, various dimensions |

| Ionization | ESI, positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantification | Stable isotope-labeled internal standards |

This interactive table outlines the key parameters for LC-MS/MS analysis of 1-deoxydihydroceramides.

Application of In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular models are indispensable for dissecting the molecular mechanisms underlying the biological effects of N-(15Z-tetracosenoyl)-1-deoxysphinganine. Studies often use either exogenous supplementation of the lipid to cell cultures or genetic models that endogenously produce high levels of 1-deoxysphingolipids.

Research has shown that very-long-chain 1-deoxydihydroceramides, such as C26-DoxDHCer, are particularly cytotoxic. researchgate.net Given that N-(15Z-tetracosenoyl)-1-deoxysphinganine contains a C24 acyl chain, it is expected to exhibit significant toxicity. Cellular studies have revealed that these lipids can induce apoptosis and necrosis. frontiersin.org Their accumulation has been shown to disrupt the structure and function of critical organelles, including the endoplasmic reticulum (ER) and mitochondria. frontiersin.orgbiorxiv.orgbiorxiv.org In mouse embryonic fibroblasts (MEFs), 1-deoxysphingolipids have been observed to cause ER swelling and collapse, trigger autophagy, and impair lysosomal function. biorxiv.orgnih.gov Furthermore, these lipids can localize to mitochondria, leading to mitochondrial fragmentation and dysfunction. nih.gov In cancer cells, the synthesis of 1-deoxysphingolipids has been linked to reduced plasma membrane endocytosis and suppression of anchorage-independent growth. nih.gov

Utilization of In Vivo Animal Models for Systemic Analysis

In vivo animal models, primarily rodents, are crucial for understanding the systemic effects and pathological relevance of N-(15Z-tetracosenoyl)-1-deoxysphinganine. These studies often involve analyzing endogenous lipid levels in models of disease or in response to specific genetic modifications.

A key area of investigation is in metabolic and neurological disorders. For example, mutations in the serine palmitoyltransferase (SPT) enzyme, which lead to the production of 1-deoxysphingolipids, cause Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1). nih.govnih.gov Mouse models of this disease replicate key pathological features. Lipidomic analysis of nervous system tissues from wild-type mice has shown that 1-deoxydihydroceramides, particularly C22-deoxydhCer, accumulate in the sciatic nerve and spinal cord with age. nih.gov This suggests a potential role for these lipids in age-related nerve dysfunction. nih.gov In models of type 2 diabetes, elevated plasma levels of 1-deoxydihydroceramides have been observed and are associated with the development of diabetic neuropathy. nih.govnih.gov These animal models provide a platform to test therapeutic interventions aimed at lowering the levels of these toxic lipids.

Integration with Lipidomics Approaches for Comprehensive Profiling

The study of N-(15Z-tetracosenoyl)-1-deoxysphinganine is often integrated into broader lipidomics approaches to achieve a comprehensive profile of all lipids in a biological system. This allows researchers to understand how the accumulation of this specific lipid relates to global changes in lipid metabolism and signaling.

Lipidomics workflows typically involve the extraction of total lipids from a sample (e.g., plasma, tissue, or cells), followed by analysis using high-resolution mass spectrometry platforms like UHPLC-QTOF-MS or LC-MS/MS. nih.govnih.gov By profiling hundreds to thousands of lipid species simultaneously, these studies can reveal associations between 1-deoxydihydroceramides and other lipid classes. For example, lipidomics analysis of plasma from individuals with obesity and type 2 diabetes revealed that elevated total 1-deoxydihydroceramides were associated with diabetic neuropathy. nih.gov Similarly, profiling of nervous system tissues in mice showed that while canonical ceramides (B1148491) decreased with age, 1-deoxydihydroceramides increased, highlighting a distinct regulation and potential pathological accumulation of this lipid class. nih.gov This comprehensive profiling is essential for identifying biomarkers and understanding the complex interplay of lipids in health and disease.

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Biological Activities

The biological roles of deoxysphingolipids are still considered enigmatic, with current knowledge pointing towards primarily cytotoxic effects. nih.govresearchgate.net Early findings have shown that 1-deoxysphinganine, the precursor to N-(15Z-tetracosenoyl)-1-deoxysphinganine, can have varied impacts on cell growth and survival. Depending on the cell type and concentration, it can stimulate proliferation, inhibit growth, or induce cytotoxicity. nih.gov The observed cell death is often linked to endoplasmic reticulum (ER) stress and the activation of specific caspase pathways. nih.govbiorxiv.org

However, emerging evidence suggests that deoxySLs may have more nuanced physiological functions beyond general toxicity. For instance, 1-deoxysphinganine has been identified as a potential initial sensor of serine deficiency in cancer cells, triggering adaptive metabolic responses. nih.gov The full spectrum of these activities remains largely unknown. Future investigations must systematically explore the diverse, and at times contradictory, biological effects of specific deoxySL species like N-(15Z-tetracosenoyl)-1-deoxysphinganine across various cell types and physiological contexts. This includes exploring their potential roles in cellular processes other than cell death, such as signaling, membrane dynamics, and metabolic regulation.

Deeper Investigation into Specific Molecular Targets and Interaction Partners

A critical gap in the current understanding of deoxysphingolipid pathophysiology is the precise identification of their molecular targets. While it is known that the precursor, 1-deoxysphinganine, is N-acylated by ceramide synthases (CerS) to form 1-deoxydihydroceramides, the direct downstream interaction partners of these acylated forms are not well-defined. nih.govnih.gov

Research indicates that deoxySLs may exert their effects by physically altering cellular membranes and targeting organelles like the ER and mitochondria, leading to compromised function and triggering processes like mitophagy and ER-phagy. biorxiv.org There is also evidence suggesting that 1-deoxysphinganine may disrupt actin stress fibers by inactivating Rho or modulate the activity of protein kinase C. nih.govdiabetesjournals.org A recent study also identified nuclear receptors NR2F1 and NR2F2 as potential binding partners for 1-deoxysphingosines, suggesting a hormone-like function. researchgate.net

Future studies should employ advanced proteomics and lipidomics approaches to identify specific proteins that bind to N-(15Z-tetracosenoyl)-1-deoxysphinganine and other deoxySLs. Elucidating these interaction networks is essential for understanding the mechanisms that link elevated deoxySL levels to cellular dysfunction and disease phenotypes such as hereditary sensory and autonomic neuropathy type I (HSAN1) and diabetic neuropathy. biorxiv.orgnih.gov

Exploration of Strategies for Therapeutic Modulation of Deoxysphingolipid Levels

Given the strong association of elevated deoxySLs with diseases like HSAN1, type 2 diabetes, and non-alcoholic steatohepatitis, strategies to therapeutically lower their levels are of significant interest. nih.govnih.gov Research has identified several potential points of intervention in their metabolic pathway.

One primary target is the enzyme serine palmitoyltransferase (SPT), which catalyzes the initial step in sphingolipid biosynthesis. nih.gov Under conditions of low serine or in the presence of specific mutations, SPT can use alanine (B10760859) to produce 1-deoxysphinganine. nih.govwikipedia.org Modulating SPT activity or substrate availability presents a viable therapeutic avenue. For example, L-serine supplementation has been shown to successfully lower plasma 1-deoxySL levels and improve neuropathy in diabetic rat models. diabetesjournals.org

Another approach could be to target the N-acylation of 1-deoxysphinganine by ceramide synthases. Inhibiting this step has been shown to rescue the migration phenotype in fibroblasts exposed to the lipid. nih.gov Future research should focus on developing specific pharmacological inhibitors for SPT and CerS isoforms involved in deoxySL synthesis and exploring the long-term efficacy and safety of dietary interventions like serine supplementation.

Development of Novel Research Tools and Probes for Deoxysphingolipid Studies

Advancing the understanding of N-(15Z-tetracosenoyl)-1-deoxysphinganine and other deoxySLs is contingent upon the development of more sophisticated research tools. The detection and quantification of these lipids are challenging due to their similarity to canonical sphingolipids. nih.gov Current methods primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate measurement in biological samples. acs.orgoup.com

To visualize the subcellular localization and trafficking of these lipids, new chemical biology tools are needed. A significant step in this direction is the development of the "Golden-Click-Method" (GCM), which uses an alkyne-containing 1-deoxysphinganine analog (alkyne-DOXSA) for tracing its metabolism and localization at an ultrastructural level via electron microscopy. biorxiv.org

Future efforts should be directed toward:

Developing highly specific antibodies against different deoxySL species.

Creating novel fluorescent probes for real-time imaging in living cells.

Refining mass spectrometry techniques to improve the sensitivity and resolution for distinguishing between various deoxySL molecular species. nih.gov

Expanding the use of stable-isotope labeling to meticulously track the flux through the de novo synthesis pathway. frontiersin.org

These tools will be indispensable for dissecting the complex cell biology of deoxysphingolipids.

Comparative Functional Studies with Canonical Sphingolipids in Health and Disease

A key characteristic of deoxysphingolipids is the absence of the C1-hydroxyl group, which is a defining feature of canonical sphingolipids like ceramides (B1148491) and sphingosine (B13886). wikipedia.orgnih.gov This seemingly minor structural alteration has profound metabolic consequences: deoxySLs cannot be phosphorylated to form a "-1-phosphate" derivative, nor can they be degraded via the canonical S1P lyase pathway. caymanchem.com This makes them dead-end metabolites that can accumulate within the cell. caymanchem.comfrontiersin.org

This structural difference also imparts distinct biophysical properties, such as increased hydrophobicity, which may alter their interaction with cellular membranes. biorxiv.org Furthermore, the desaturation of 1-deoxydihydroceramides occurs at a different position (Δ14) compared to the canonical Δ4-desaturation of dihydroceramides, indicating they are processed by a different enzymatic machinery. nih.govcaymanchem.com

To fully appreciate the unique pathophysiology of deoxySLs, future research must include direct comparative studies. This involves exposing cells or model organisms to N-(15Z-tetracosenoyl)-1-deoxysphinganine and its canonical counterpart, N-(15Z-tetracosenoyl)-sphinganine (C24:1-ceramide), to compare their effects on:

Cell viability and apoptosis induction.

Membrane structure and integrity.

Organelle function, particularly the ER and mitochondria.

Activation of specific signaling pathways.

Such studies will be crucial for determining which pathological effects are specific to the "headless" structure of deoxysphingolipids and for understanding their unique contribution to disease.

Data on Future Research Strategies

| Research Area | Key Objective | Proposed Approach/Methodology | Rationale |

| Biological Activities | Uncover novel physiological and pathophysiological roles beyond cytotoxicity. | Systematic screening in diverse cell models (e.g., neurons, myocytes, hepatocytes); metabolomic and transcriptomic profiling. | To move beyond the current view of deoxySLs as purely toxic and explore potential signaling or regulatory functions. nih.govnih.gov |

| Molecular Targets | Identify specific protein and lipid interaction partners. | Affinity purification-mass spectrometry; yeast two-hybrid screens; computational modeling; use of photo-activatable lipid probes. | To elucidate the direct molecular mechanisms through which deoxySLs exert their cellular effects. biorxiv.orgdiabetesjournals.org |

| Therapeutic Modulation | Develop strategies to lower pathological deoxySL levels. | Design of specific SPT inhibitors; screening for CerS inhibitors; clinical trials of L-serine supplementation. | To translate basic research findings into potential treatments for diseases like HSAN1 and diabetic neuropathy. nih.govdiabetesjournals.org |

| Research Tools | Create advanced probes for detection and visualization. | Synthesis of fluorescently-tagged or clickable deoxySL analogs; development of monoclonal antibodies; refinement of MS-based imaging. | To overcome technical challenges in studying deoxySLs and enable dynamic tracking in live cells. biorxiv.org |

| Comparative Studies | Delineate the unique functions of deoxySLs versus canonical sphingolipids. | Head-to-head comparison of deoxy- and canonical ceramides in functional assays (e.g., membrane biophysics, cell signaling). | To understand how the lack of a C1-hydroxyl group dictates the unique pathological activity of deoxysphingolipids. caymanchem.com |

Q & A

Basic: How is N-(15Z-tetracosenoyl)-1-deoxysphinganine structurally characterized in lipidomics research?

Answer: Structural characterization employs high-resolution mass spectrometry (HRMS) and lipid classification databases. The exact mass of the compound is 633.6424 Da (C42H83NO2), with systematic naming conventions (e.g., Cer(m18:0/24:1(15Z))). Stereochemical configurations, such as the 15Z double bond and defined stereocenters, are validated via InChIKey identifiers (e.g., XZBDYCJQWJNNJB-CFLZVKAOSA-N) and lipid mapping databases like LMSD .

Advanced: What experimental models are suitable for studying its cytotoxicity in diabetes research?

Answer: Insulinoma cell lines (e.g., Ins-1 cells) and primary pancreatic islets are primary models. Dose-dependent cytotoxicity is assessed via viability assays (e.g., MTT), with low doses (≤10 µM) inducing senescence (p21 activation) and high doses (≥50 µM) triggering necrosis/apoptosis. Primary islets, being quiescent, lack senescence markers, highlighting context-dependent effects .

Basic: What analytical methods are used to quantify N-(15Z-tetracosenoyl)-1-deoxysphinganine in biological samples?

Answer: Liquid chromatography-mass spectrometry (LC-MS) with targeted multiple reaction monitoring (MRM) is standard. Plasma samples are hydrolyzed to release sphingoid bases, followed by derivatization for enhanced sensitivity. Databases like HMDB and LMSD provide reference spectra and lipid classification codes (e.g., LMSP00000013) .

Advanced: Which signaling pathways mediate its cytotoxic effects on insulin-producing cells?

Answer: Rho family GTPases (e.g., Rac1) drive actin cytoskeleton reorganization, causing peri-nuclear filament accumulation. JNK and p38 MAPK pathways are activated independently of ceramide synthase inhibitors, while AKT remains unaffected. Pharmacological inhibition of ceramide synthase 5 (e.g., fumonisin B1, FB1) rescues viability, implicating 1-deoxy-dihydroceramide metabolites in toxicity .

Basic: How is N-(15Z-tetracosenoyl)-1-deoxysphinganine biosynthesized in mammalian systems?

Answer: Biosynthesis occurs via serine-palmitoyltransferase (SPT) using alanine instead of serine under low-serine conditions or fumonisin exposure. This produces 1-deoxysphinganine, which is acylated by ceramide synthase 5 to form 1-deoxy-dihydroceramides. The absence of a 1-hydroxyl group prevents conversion to complex sphingolipids .

Advanced: How can researchers resolve contradictions in dose-response effects across studies?

Answer: Discrepancies arise from cell type (replicating vs. quiescent) and dose thresholds. For example, Ins-1 cells show senescence at low doses but apoptosis in dividing cells. Experimental controls should include:

- Cell proliferation status (e.g., EdU labeling).

- Time-course assays to distinguish early cytoskeletal changes (5-hour phalloidin staining) from late apoptosis (24-hour caspase assays) .

Basic: What role does this lipid play in metabolic syndrome or type 2 diabetes?

Answer: It is a proposed biomarker for type 2 diabetes, with elevated plasma levels correlating with β-cell dysfunction. Cytotoxicity disrupts glucose-stimulated insulin secretion (GSIS) via actin dysregulation and secretory apparatus interference .

Advanced: How does N-(15Z-tetracosenoyl)-1-deoxysphinganine impair insulin secretion mechanistically?

Answer: Actin filaments co-localize with insulin granules in the secretory pathway. 1-Deoxysphinganine disrupts cortical actin, causing aberrant granule accumulation. Rac1 GTPase activation (2.5-fold increase) exacerbates cytoskeletal disorganization, measurable via F-actin/Triton X-100 fractionation assays .

Basic: Which databases provide authoritative structural and metabolic data for this compound?

Answer:

- LMSD (LIPID MAPS Structure Database): LMSP00000013 for classification and exact mass .

- HMDB (Human Metabolome Database): HMDB0011769 for metabolic pathways and synonyms (e.g., C24:1DH Cer) .

Advanced: What strategies mitigate cytotoxicity in experimental models?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。